2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a novel derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydropyrimidine core with a sulfonyl group.
- An ethoxyphenyl substitution that enhances its lipophilicity and potentially its bioavailability.
This structural diversity suggests a multifaceted mechanism of action, which is critical for its biological efficacy.
Research indicates that the compound may exert its biological effects through several pathways:
- Inhibition of Myeloperoxidase (MPO) :
- Antibacterial Activity :
- Enzyme Inhibition :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: MPO Inhibition
A preclinical study evaluated the pharmacokinetics and safety profile of the compound in cynomolgus monkeys. Results demonstrated robust inhibition of plasma MPO activity upon oral administration, supporting its advancement to human trials for inflammatory conditions .
Case Study 2: Antibacterial Efficacy
In vitro assays revealed that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Case Study 3: Cancer Therapeutics
The compound's cytotoxic effects were tested on various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. Further studies are needed to elucidate the specific molecular targets involved .
Properties
CAS No. |
899724-77-7 |
---|---|
Molecular Formula |
C20H18ClN3O5S2 |
Molecular Weight |
479.95 |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
FLBSEWWYEQDPET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.